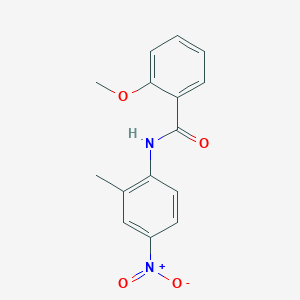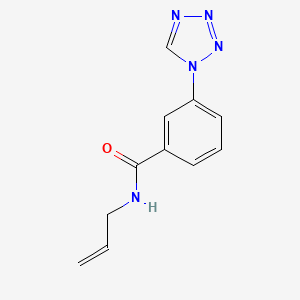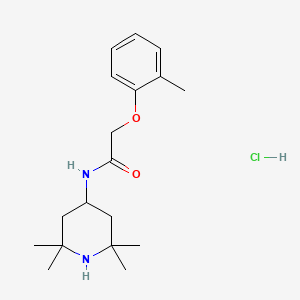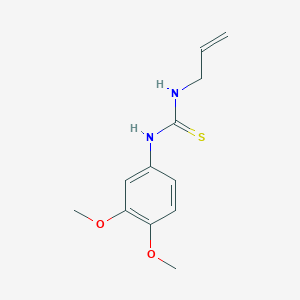
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide, also known as MNMB, is a chemical compound that belongs to the class of benzamides. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. MNMB has been the subject of scientific research due to its potential as a pharmacological agent. In
作用機序
The mechanism of action of 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood. However, it has been suggested that 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide exerts its pharmacological effects by modulating the activity of enzymes and receptors involved in inflammation, pain, and neurodegeneration. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been found to reduce the expression of inducible nitric oxide synthase (iNOS), which is involved in the synthesis of nitric oxide (NO) that mediates inflammation and neurodegeneration. Additionally, 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and neuroprotection.
実験室実験の利点と制限
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be synthesized in high purity and yield. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is also soluble in organic solvents, which makes it easy to handle and administer in experiments. However, 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has some limitations for lab experiments. It has low water solubility, which may limit its bioavailability and efficacy in vivo. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide also has a relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
For the study of 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide include investigating its potential as a therapeutic agent for neurodegenerative diseases and cancer, elucidating its mechanism of action, and developing more potent and selective analogs.
合成法
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide can be synthesized by reacting 2-methoxyaniline with 2-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide as a yellow crystalline solid with a purity of over 98%.
科学的研究の応用
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been studied for its potential as a pharmacological agent. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide has been investigated as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-9-11(17(19)20)7-8-13(10)16-15(18)12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDIUSIOHVNRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387007 |
Source


|
| Record name | 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide | |
CAS RN |
5944-67-2 |
Source


|
| Record name | 2-methoxy-N-(2-methyl-4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)



![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)
![2-{[4-(2,3-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5218161.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5218169.png)
![N-(3-bromo-4-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5218173.png)
![1-(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5218180.png)
![1-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5218183.png)
